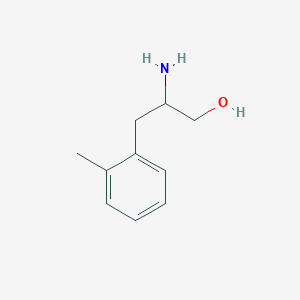

2-Amino-3-(o-tolyl)propan-1-ol

描述

属性

IUPAC Name |

2-amino-3-(2-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWFFJRQKHLWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303825 | |

| Record name | β-Amino-2-methylbenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35373-64-9 | |

| Record name | β-Amino-2-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35373-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-2-methylbenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 2-Amino-3-(o-tolyl)propan-1-ol

The synthesis of specific stereoisomers of this compound is of significant interest due to the prevalence of chiral 1,2-amino alcohols in biologically active molecules and as ligands in asymmetric catalysis. acs.orgrsc.org Achieving high enantiomeric purity requires specialized methods that can control the formation of the two adjacent stereocenters.

Reductive Amination Pathways

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. libretexts.org The process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, a suitable precursor would be a keto-alcohol such as 1-hydroxy-3-(o-tolyl)propan-2-one. The reductive amination of this ketone with ammonia (B1221849) would proceed via an imine intermediate, which is then reduced to yield the target primary amino alcohol. libretexts.org This reaction can be carried out in a single step by treating the ketone with ammonia in the presence of a reducing agent. libretexts.org

The mechanism involves the initial formation of an imine, which is then reduced in situ. libretexts.org A variety of reducing agents can be employed, each with specific advantages regarding selectivity and reaction conditions.

Table 1: Reagents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol (B145695) solvent | A common and mild reducing agent suitable for laboratory-scale synthesis. libretexts.org |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane or dichloroethane solvent | Known for its mildness and selectivity for imines over ketones. libretexts.orgmasterorganicchemistry.com |

Asymmetric Reduction of Precursors

To obtain enantiomerically pure this compound, the asymmetric reduction of a prochiral precursor is a highly effective strategy. sctunisie.org This typically involves the use of a chiral catalyst to stereoselectively reduce a ketone or imine.

One advanced approach is the asymmetric transfer hydrogenation (ATH) of an α-amino ketone precursor, such as 2-amino-3-(o-tolyl)ethan-1-one hydrochloride. acs.org This reaction can be catalyzed by chiral ruthenium complexes, which transfer hydrogen from a source like a formic acid/triethylamine mixture to the ketone, creating the chiral alcohol with high enantioselectivity. acs.org The choice of the chiral ligand on the ruthenium catalyst is critical for achieving high stereocontrol. acs.org

Another pathway involves the asymmetric reduction of an azido (B1232118) ketone precursor. The stereoselective reduction of the ketone function creates a chiral azido alcohol, which is then converted to the target amino alcohol by hydrogenation of the azide (B81097) group. uni-graz.at

Table 2: Catalysts for Asymmetric Transfer Hydrogenation of α-Amino Ketones

| Catalyst | Hydrogen Source | Enantiomeric Ratio (er) Achieved (on model substrates) |

|---|---|---|

| RuCl(S,S)-Ms-DENEB | HCOOH/Triethylamine | 97:3 acs.org |

| RuCl(S,S)-Teth-MsDpen | HCOOH/Triethylamine | 98:2 acs.org |

Chemo-Enzymatic Approaches to Enantiomerically Pure Forms

Chemo-enzymatic synthesis integrates the high selectivity of biocatalysts with the broad applicability of chemical reactions, providing efficient pathways to enantiomerically pure compounds. mdpi.combeilstein-journals.org

A prominent strategy employs alcohol dehydrogenases (ADHs) for the asymmetric reduction of a prochiral azido ketone precursor, such as 2-azido-3-(o-tolyl)propan-1-one. uni-graz.at ADHs can exhibit high enantioselectivity, and by choosing an appropriate enzyme, either the (R) or (S) enantiomer of the corresponding azido alcohol can be produced. uni-graz.at The resulting chiral azido alcohol is then subjected to a chemical reduction step, for instance, using palladium nanoparticles and hydrogen gas, to convert the azide group into the primary amine, yielding the final enantiopure amino alcohol. rsc.orguni-graz.at This sequential one-pot process is highly efficient as it minimizes intermediate purification steps. rsc.org

An alternative biocatalytic route uses amine transaminases (ATAs). unife.it This two-step sequence can start with an aromatic aldehyde like o-tolualdehyde. In the first step, a ThDP-dependent enzyme catalyzes a condensation reaction to form a chiral (S)-arylacetylcarbinol intermediate. unife.it In the second step, this intermediate is converted by an (S)- or (R)-selective amine transaminase into the corresponding threo- or erythro-amino alcohol, respectively. unife.it

Table 3: Chemo-Enzymatic Synthesis Strategies

| Enzymatic Step | Chemical Step | Key Advantage |

|---|---|---|

| Asymmetric reduction of azido ketone with Alcohol Dehydrogenase (ADH). uni-graz.at | Hydrogenation of the azide group (e.g., Pd-NP catalyst). uni-graz.at | Access to both enantiomers with high optical purity by selecting the appropriate ADH. uni-graz.at |

Multi-Step Synthetic Routes

Multi-step syntheses allow for the construction of the target molecule from simpler, readily available starting materials.

A plausible synthetic route to this compound starting from 2-methylphenyl aldehyde (o-tolualdehyde) can be designed using classical organic reactions. A key challenge is to build the three-carbon backbone and introduce the amino and hydroxyl functionalities at the correct positions (C2 and C1, respectively).

A viable pathway involves the following sequence:

Conversion to Nitrile: The aldehyde is first converted to o-tolylacetonitrile. This can be achieved by reduction of the aldehyde to o-tolylmethanol, followed by conversion to the corresponding halide (e.g., o-tolyl chloride) and subsequent nucleophilic substitution with sodium cyanide.

Functionalization: The o-tolylacetonitrile possesses an acidic α-proton. Treatment with a strong base like lithium diisopropylamide (LDA) generates a carbanion, which can then react with formaldehyde (B43269) (an electrophile) to introduce the required hydroxymethyl group at the α-position, forming 2-cyano-3-(o-tolyl)propan-1-ol.

Reduction: The final step is the reduction of the nitrile group to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, which yields the target molecule, this compound.

The synthesis of an amino alcohol from an amino acid precursor is typically achieved by the reduction of the carboxylic acid functional group. lookchem.com

The direct reduction of 3-Amino-3-(2-methylphenyl)propionic acid with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) effectively converts the carboxylic acid to a primary alcohol. lookchem.com This reaction, however, yields 3-Amino-3-(o-tolyl)propan-1-ol , a constitutional isomer of the target compound where the amino and hydroxyl groups are located at positions C3 and C1, respectively. lookchem.com While this provides a route to a structurally related amino alcohol, it does not directly produce this compound.

Derivatization Reactions of this compound.benchchem.comrsc.org

The presence of both an amine and a hydroxyl group allows for a wide range of derivatization reactions, enabling the synthesis of diverse molecular architectures.

Amine Group Modifications

The primary amine group in this compound is a key site for various chemical modifications, including acylation and alkylation.

Acylation: The amine functionality can readily undergo acylation reactions with reagents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amides. evitachem.com These reactions are often carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylated derivatives can exhibit altered solubility and electronic properties.

Alkylation: Alkylation of the amine group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. These reactions can be achieved using alkyl halides or through reductive amination. The degree of alkylation can be controlled by the choice of reagents and reaction conditions.

A summary of representative amine group modifications is presented in the table below.

| Reagent | Reaction Type | Product Class |

| Acetyl Chloride | Acylation | N-acetyl-2-amino-3-(o-tolyl)propan-1-ol |

| Acetic Anhydride | Acylation | N-acetyl-2-amino-3-(o-tolyl)propan-1-ol |

| Alkyl Halide | Alkylation | N-alkyl-2-amino-3-(o-tolyl)propan-1-ol |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-alkyl-2-amino-3-(o-tolyl)propan-1-ol |

Hydroxyl Group Functionalization

The primary hydroxyl group of this compound is also amenable to a variety of functionalization reactions, most notably esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. evitachem.comresearchgate.net This transformation is often catalyzed by an acid or a coupling agent. Esterification can be used to introduce a wide array of functional groups, thereby modulating the compound's physical and chemical properties.

Etherification: Formation of an ether linkage at the hydroxyl position can be accomplished through reactions like the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. acs.org Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. acs.org

The following table outlines common hydroxyl group functionalization reactions.

| Reagent | Reaction Type | Product Class |

| Carboxylic Acid/Acid Chloride | Esterification | O-acyl-2-amino-3-(o-tolyl)propan-1-ol |

| Alkyl Halide + Base | Etherification | O-alkyl-2-amino-3-(o-tolyl)propan-1-ol |

| Alcohol + Iron(III) triflate | Etherification | O-alkyl-2-amino-3-(o-tolyl)propan-1-ol |

Formation of Chiral Ligands and Auxiliaries.nih.gov

Due to its chiral nature, this compound and its derivatives are valuable building blocks for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. rsc.orgrsc.orgnih.gov These chiral molecules play a crucial role in controlling the stereochemical outcome of chemical reactions. evitachem.com

The bifunctional nature of the parent compound allows for the creation of various ligand architectures, including P,N-ligands and N,O-ligands. For instance, reaction with phosphines can lead to the formation of aminophosphine (B1255530) ligands. These ligands can then be complexed with transition metals like rhodium or iridium to generate catalysts for asymmetric hydrogenation and other transformations. researchgate.net The steric and electronic properties of the tolyl group can influence the selectivity and activity of the resulting catalyst. acs.org

Reaction Mechanisms and Kinetics of Relevant Transformations

Understanding the mechanisms and kinetics of reactions involving this compound is essential for optimizing synthetic procedures and designing new catalytic systems.

Mechanistic Studies of Reductions.evitachem.com

The synthesis of this compound itself often involves the reduction of a precursor molecule. For example, the reduction of the corresponding amino acid, (R)-2-Amino-3-(o-tolyl)propanoic acid, or its ester derivatives can yield the desired amino alcohol. google.com Mechanistic studies of these reductions, often carried out with hydride reagents like lithium aluminum hydride, indicate a direct reduction of the carbonyl group.

In the context of using derivatives of this compound in catalysis, the reduction of substrates by these catalysts is a key area of study. For example, in asymmetric transfer hydrogenation, the mechanism typically involves the transfer of a hydride from a hydrogen donor, often isopropanol (B130326) or formic acid, to the substrate via a metal-ligand complex. acs.org

Investigation of Catalytic Cycles.acs.org

The investigation of catalytic cycles involving ligands derived from this compound is crucial for understanding and improving catalyst performance. nih.govacs.org For instance, in a palladium-catalyzed C-H olefination, a mono-N-protected amino acid ligand can promote the reaction. nih.gov The catalytic cycle may involve coordination of the palladium to the directing group, C-H activation, olefin insertion, and subsequent reductive elimination or further transformation. nih.gov

Similarly, in rhodium-catalyzed asymmetric hydrogenation, the catalytic cycle generally involves the coordination of the olefinic substrate to the chiral rhodium complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the enantiomerically enriched product and regenerate the catalyst. researchgate.net The structure of the ligand, including the o-tolyl group, plays a critical role in determining the efficiency and enantioselectivity of the catalytic cycle.

Stereochemical Aspects and Chiral Applications

Enantioselective Synthesis and Resolution Strategies

The synthesis of enantiomerically pure 2-amino-3-(o-tolyl)propan-1-ol is foundational to its use in asymmetric reactions. The primary route to this compound begins with the corresponding α-amino acid, (S)- or (R)-2-amino-3-(o-tolyl)propanoic acid (o-methylphenylalanine). The carboxylic acid functionality is typically reduced to the primary alcohol. This reduction is a common strategy for preparing chiral amino alcohols from the wide pool of available amino acids. mdpi.com

When a racemic mixture of this compound is produced, several resolution strategies can be employed to separate the enantiomers:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a chiral acid, such as tartaric acid or mandelic acid. researchgate.net The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amino alcohol.

Enzymatic Resolution: Lipases are commonly used enzymes that can selectively acylate one enantiomer of an amine in the presence of an acyl donor. google.com This process leaves one enantiomer unreacted while the other is converted to an amide, allowing for their separation.

Chromatographic Separation: Chiral chromatography, using a chiral stationary phase, can be used to resolve the enantiomers. nih.govresearchgate.net This technique is highly effective for both analytical and preparative-scale separations.

| Resolution Method | Principle | Key Reagents/Materials |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties (solubility). | Chiral resolving agents (e.g., (S)-mandelic acid, D-tartaric acid). researchgate.net |

| Enzymatic Resolution | Enantioselective acylation catalyzed by an enzyme. | Lipase (e.g., Candida antarctica lipase), acyl donor (e.g., ethyl acetate). google.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral column (e.g., polysaccharide or cyclodextrin-based). nih.gov |

Diastereoselective Control in Reactions Involving this compound

The inherent chirality of this compound can be used to control the formation of a new adjacent stereocenter, a critical process in the synthesis of complex molecules like vicinal amino alcohols. researchgate.net This is often accomplished through the diastereoselective reduction of a prochiral ketone or imine derived from an N-protected precursor, such as N-Boc-2-amino-3-(o-tolyl)propanal. The stereochemical outcome is governed by the interplay between the steric environment of the existing chiral center and the nature of the reducing agent, often explained by the Felkin-Anh and Cram chelation models. researchgate.net

Felkin-Anh Control: In the absence of a chelating metal, bulky, non-chelating reducing agents (e.g., L-Selectride, NB-Enantride®) approach the carbonyl from the face opposite the largest substituent (the o-tolyl-methyl group) to minimize steric hindrance. researchgate.netnih.gov This leads to the formation of the syn diastereomer.

Chelation Control: When a chelating group (like the N-Boc protecting group) is present and a chelating reducing agent (e.g., zinc borohydride (B1222165), LiAlH(O-t-Bu)₃) is used, the reagent coordinates to both the carbonyl oxygen and the nitrogen of the protecting group. nih.gov This forms a rigid five-membered ring intermediate, forcing the hydride to attack from the less hindered face of this complex, resulting in the anti diastereomer. nih.gov

| Model | Reducing Agent Type | Typical Reagents | Predicted Major Diastereomer |

| Felkin-Anh (Non-chelation) | Bulky, non-chelating | L-Selectride, NB-Enantride® | syn |

| Chelation Control | Small, chelating | Zn(BH₄)₂, LiAlH(O-t-Bu)₃ | anti |

Application as Chiral Auxiliaries in Asymmetric Synthesis

One of the most powerful applications of chiral amino alcohols is their conversion into chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org this compound is an ideal precursor for Evans-type oxazolidinone auxiliaries. wikipedia.orgnih.gov

The synthesis involves the cyclization of the amino alcohol with phosgene, diethyl carbonate, or a related reagent to form a 4-(o-tolyl-methyl)-oxazolidin-2-one. mdpi.comnih.gov This auxiliary is then acylated, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective reactions, such as enolate alkylations and aldol (B89426) additions. The bulky o-tolyl-methyl group at the C4 position effectively shields one face of the enolate, forcing the electrophile to approach from the opposite face. After the reaction, the auxiliary can be cleaved hydrolytically or via other methods and recovered for reuse. wikipedia.org

| Asymmetric Reaction | Reagents | Stereochemical Outcome |

| Enolate Alkylation | 1. LDA or NaHMDS; 2. R-X | High diastereoselectivity |

| Aldol Addition | 1. Bu₂BOTf, Et₃N; 2. RCHO | High diastereoselectivity for the syn-aldol product |

| Diels-Alder Reaction | Lewis Acid (e.g., TiCl₄) | High diastereoselectivity |

| Michael Addition | Lewis Acid | High diastereoselectivity |

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The amine and alcohol functional groups of this compound make it an excellent scaffold for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. The compound can act as a bidentate N,O-ligand itself or be derivatized into more complex and rigid ligand structures, such as phosphine-oxazoline (PHOX) ligands. mdpi.com The steric and electronic properties of the ligand, influenced by the o-tolyl group, are crucial for achieving high enantioselectivity in the catalytic process.

These ligands coordinate to a metal center (e.g., Ruthenium, Iridium, Copper, Palladium), creating a chiral environment around it. mdpi.commdpi.comnih.gov This chiral catalytic complex then selectively activates the substrate to produce one enantiomer of the product in excess. The rigidity of the ligand backbone is often a key factor in obtaining high levels of asymmetric induction. mdpi.com

| Ligand Type | Metal | Typical Asymmetric Reaction |

| Bidentate N,O-Ligand | Ruthenium(II) | Transfer Hydrogenation of Ketones/Imines mdpi.com |

| PHOX-type Ligand | Iridium(I) | Asymmetric Hydrogenation of Olefins |

| PHOX-type Ligand | Palladium(II) | Asymmetric Allylic Alkylation |

| Amino acid-derived | Copper(II) | Oxidative Coupling Reactions nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and 2D NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the structure of 2-Amino-3-(o-tolyl)propan-1-ol.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region should display complex multiplets for the four protons on the ortho-substituted benzene (B151609) ring. The aliphatic region will contain signals for the benzylic methylene (B1212753) protons (C3-H), the methine proton adjacent to the amino group (C2-H), and the methylene protons adjacent to the hydroxyl group (C1-H). A singlet for the tolyl-methyl group is also expected. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are labile and may appear as broad singlets, the chemical shifts of which are dependent on solvent and concentration.

The predicted chemical shifts (δ) are influenced by the electronic environment of the protons. Aromatic protons are deshielded and appear downfield (7.0-7.2 ppm). The benzylic protons are shifted downfield due to the adjacent aromatic ring, while protons on carbons bearing electronegative atoms (N and O) are also deshielded.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (Aromatic) | ~7.20-7.00 | Multiplet (m) | 4H |

| -OH | Variable (broad) | Singlet (s) | 1H |

| C1-H₂ | ~3.70-3.50 | Multiplet (m) | 2H |

| C2-H | ~3.10-2.90 | Multiplet (m) | 1H |

| C3-H₂ (Benzylic) | ~2.80-2.60 | Multiplet (m) | 2H |

| Ar-CH₃ | ~2.30 | Singlet (s) | 3H |

| -NH₂ | Variable (broad) | Singlet (s) | 2H |

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. For this compound, ten distinct signals are predicted, corresponding to the ten carbon atoms in the structure. The aromatic region will show six signals: four for the protonated aromatic carbons and two for the quaternary carbons. The aliphatic region will display signals for the methyl carbon of the tolyl group, the benzylic methylene carbon, the methine carbon bearing the amino group, and the methylene carbon bearing the hydroxyl group.

The chemical shifts are determined by the hybridization and electronic environment of the carbon atoms. The aromatic carbons resonate in the typical downfield region (~125-140 ppm). The carbons attached to the electronegative oxygen and nitrogen atoms (C1 and C2) are deshielded relative to other sp³ hybridized carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (Quaternary, C-CH₂) | ~138-136 |

| Ar-C (Quaternary, C-CH₃) | ~136-134 |

| Ar-CH | ~130-125 |

| C1 (-CH₂OH) | ~65-63 |

| C2 (-CH(NH₂)-) | ~55-53 |

| C3 (Benzylic -CH₂-) | ~38-36 |

| Ar-CH₃ | ~20-18 |

To unequivocally assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. Key expected correlations include cross-peaks between the C2-H proton and the protons on C1 and C3, confirming the connectivity of the propanol (B110389) backbone.

HSQC: An HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~2.30 ppm would show a correlation to the carbon signal at ~19 ppm, confirming the Ar-CH₃ group. Similarly, correlations between the aliphatic proton signals and their corresponding carbon signals would verify the assignments for C1, C2, and C3.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to show characteristic absorption bands for its O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.

The most prominent features would be the broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The N-H stretching of the primary amine typically appears in the same region as a medium-intensity doublet. C-H stretching vibrations for the aromatic ring are found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3400-3200 | Strong, Broad |

| N-H Stretch (Amine) | 3400-3300 | Medium (doublet) |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Medium-Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium (multiple bands) |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

| Aromatic C-H Out-of-Plane Bend | ~750 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₅NO), the calculated molecular weight is 165.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165.

The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom). libretexts.org

Alpha-cleavage adjacent to the nitrogen: Cleavage of the C2-C3 bond would result in a resonance-stabilized iminium ion at m/z = 44 ([CH(NH₂)=CH₂OH]⁺).

Alpha-cleavage adjacent to the oxygen: Cleavage of the C1-C2 bond is less likely but could produce a fragment.

Benzylic cleavage: The most significant fragmentation is expected to be the cleavage of the C2-C3 bond to lose the aminopropanol (B1366323) side chain and form a highly stable tolylmethyl cation, which can rearrange to a tropylium-like ion at m/z = 91 . This is often the base peak for compounds containing a benzyl (B1604629) group.

Loss of neutral molecules: The molecular ion may also lose small, stable neutral molecules like water (H₂O) from the alcohol group (M-18, m/z = 147) or ammonia (B1221849) (NH₃) from the amino group (M-17, m/z = 148).

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the o-tolyl group. The aminopropanol substituent is an auxochrome that may cause slight shifts in the absorption maxima. The spectrum is expected to be similar to that of other ortho-substituted benzenes like o-cresol (B1677501) or o-xylene. nih.gov

The spectrum should exhibit two main absorption bands characteristic of benzene derivatives:

An intense E₂-band (π → π* transition) appearing around 200-220 nm.

A weaker B-band (benzenoid band) with fine structure, appearing around 260-280 nm. nih.gov The presence of the alkyl substituent on the benzene ring typically causes a small bathochromic (red) shift compared to unsubstituted benzene.

Other Spectroscopic Techniques for Characterization

Beyond standard techniques like NMR and mass spectrometry, the chirality of this compound necessitates the use of chiroptical methods for its complete structural elucidation. These techniques are essential for distinguishing between enantiomers, which are non-superimposable mirror images of each other and possess identical physical properties except for their interaction with plane-polarized light. Circular dichroism spectroscopy and polarimetry are paramount in defining the absolute stereochemistry of a chiral center.

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. A chromophore, or light-absorbing group, in a chiral environment will exhibit a characteristic CD spectrum.

In this compound, the chromophore is the o-tolyl group. The chiral center, located at the second carbon of the propanol backbone, creates an asymmetric environment that influences the electronic transitions of this aromatic ring. Consequently, the enantiomers of this compound are expected to exhibit CD spectra that are mirror images of each other. The spectrum for one enantiomer will show positive peaks (known as Cotton effects) at wavelengths where the other shows negative peaks of equal magnitude.

While specific experimental CD spectral data for this compound is not widely reported in publicly available literature, a hypothetical analysis can be described. The aromatic π → π* transitions of the o-tolyl group, typically occurring in the ultraviolet (UV) region between 200 and 280 nm, would be expected to give rise to distinct Cotton effects. The sign and magnitude of these effects are directly related to the absolute configuration (R or S) of the chiral center. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the CD spectrum of a specific enantiomer and correlate it with experimental findings to assign the absolute configuration.

The table below illustrates the type of data obtained from a CD spectroscopy experiment. Note that these are hypothetical values for illustrative purposes.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 280 | +0.5 |

| 265 | +2.1 |

| 250 | -1.8 |

| 230 | +5.3 |

| 210 | -8.7 |

Polarimetry is a fundamental technique for the characterization of chiral compounds. It measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral substance. Molecules that can rotate the plane of polarized light are termed "optically active." The direction and magnitude of this rotation are unique properties of a specific enantiomer under defined experimental conditions (e.g., concentration, solvent, temperature, and wavelength).

The measurement is reported as the specific rotation [α], where the dextrorotatory (+) enantiomer rotates the plane of light clockwise, and the levorotatory (-) enantiomer rotates it counter-clockwise by an equal amount. A 50:50 mixture of both enantiomers, known as a racemic mixture, exhibits no net optical activity.

The following table presents the documented optical activity for the enantiomers of the analogous compound, Phenylalaninol, which illustrates how such data is reported.

| Compound Name | Enantiomer | Specific Rotation [α] | Conditions |

| 2-Amino-3-phenyl-propan-1-ol | (R) | +22.8° | c = 1.2 in 1 M HCl |

| 2-Amino-3-phenyl-propan-1-ol | (S) | -22.8° | c = 1.2 in 1 M HCl |

This measurement is crucial for confirming the enantiomeric purity of a synthesized sample of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of 2-Amino-3-(o-tolyl)propan-1-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electronic structure, and spectroscopic properties.

For a molecule like this compound, a common approach involves using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. Such calculations can be performed for the molecule in the gas phase and in various solvents to understand the influence of the chemical environment on its properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Due to the presence of rotatable single bonds, this compound can exist in several different conformations. Conformational analysis is a systematic study of these different spatial arrangements and their relative energies. The presence of the bulky o-tolyl group introduces steric hindrance, which significantly influences the preferred conformations. Intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups is also a key factor in stabilizing certain conformers. Computational studies on analogous compounds like 2-amino-1-phenyl-1-propanol have shown that such interactions play a crucial role in determining the most stable geometry nih.gov.

Table 1: Predicted Optimized Geometrical Parameters for a Stable Conformer of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (propanol backbone) | 1.53 - 1.54 | ||

| C-N | 1.47 | ||

| C-O | 1.43 | ||

| C-C (tolyl ring) | 1.39 - 1.40 | ||

| C-C (ring to methyl) | 1.51 | ||

| C-C-N | 110 - 112 | ||

| C-C-O | 108 - 110 | ||

| H-N-H | 106 - 108 | ||

| C-C-C-C (tolyl ring) | ~0 | ||

| C-C-C-N | Variable | ||

| C-C-C-O | Variable |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic o-tolyl ring. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the propanol (B110389) backbone. The presence of the electron-donating methyl group on the toluene ring would slightly raise the HOMO energy level compared to an unsubstituted phenyl ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | 0.5 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are hypothetical and serve to illustrate the expected range for such a molecule. The actual values would depend on the level of theory and basis set used in the calculation.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters. For this compound, this includes Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of the molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. The predicted chemical shifts would be sensitive to the molecule's conformation, particularly the orientation of the o-tolyl group and the potential for intramolecular hydrogen bonding.

Vibrational Frequencies: The calculation of vibrational frequencies involves determining the second derivatives of the energy with respect to the atomic coordinates. This analysis provides a theoretical infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode of the molecule (e.g., N-H stretching, O-H stretching, C-H bending, aromatic ring vibrations). Comparing the calculated and experimental IR spectra can aid in the identification and characterization of the compound. For accurate predictions, the calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects.

An MD simulation of this compound could be performed in a solvent such as water or a non-polar solvent to understand how the molecule behaves in different environments. Such simulations could reveal the flexibility of the propanol chain, the rotational dynamics of the o-tolyl group, and the stability of any intramolecular hydrogen bonds. The insights gained from MD simulations are valuable for understanding how the molecule might interact with biological targets or other molecules in a solution.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms and energetics. Reaction pathway analysis involves mapping the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states.

Transition state modeling focuses on locating the saddle point on the potential energy surface that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For example, the synthesis of this compound could be modeled to understand the stereoselectivity of the reaction and to identify the most favorable reaction conditions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding and predicting the reactive behavior of a molecule, particularly in electrophilic and nucleophilic reactions. The MEP map is color-coded to indicate regions of different electrostatic potential.

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively. These regions are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for nucleophilic attack. The aromatic ring would exhibit a region of negative potential above and below the plane of the ring due to the delocalized π-electrons. The MEP map provides a clear picture of the charge distribution within the molecule and helps to rationalize its chemical reactivity. Studies on the analogous 2-amino-1-phenyl-1-propanol have demonstrated the utility of MEP maps in identifying these reactive sites researchgate.net.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including technologies like all-optical switching and data processing. Organic molecules, particularly those with extended π-conjugation, often exhibit enhanced second-order NLO properties. The investigation of NLO properties typically involves both experimental techniques and theoretical calculations to understand the molecular origins of the non-linear response.

Theoretical investigations into the NLO properties of organic molecules often employ quantum chemical methods like Density Functional Theory (DFT). These calculations can predict key parameters that govern the NLO response, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a fundamental NLO phenomenon. For instance, studies on other amino-containing organic compounds have utilized DFT with hybrid functionals like B3LYP and basis sets such as 6-311+G(d,p) to compute these NLO parameters. The results of these calculations are often compared with those of a standard NLO material, such as urea, to gauge their potential.

Table 1: Key Parameters in NLO Studies and Their Significance

| Parameter | Symbol | Significance |

| Dipole Moment | μ | Measures the separation of positive and negative charges in a molecule, influencing its interaction with electric fields. |

| Polarizability | α | Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response of a molecule, crucial for effects like second-harmonic generation. |

Computational Studies on Reactivity and Selectivity

Computational chemistry offers profound insights into the reactivity and selectivity of chemical reactions. By modeling reaction pathways and calculating activation energies, researchers can predict the most likely outcomes of a reaction and understand the factors that control its selectivity. For aminopropanol (B1366323) derivatives, computational studies can elucidate mechanisms of reactions such as oxidation, H-abstraction, and other transformations.

For example, theoretical and experimental studies on the OH-initiated degradation of 2-Amino-2-methyl-1-propanol in the atmosphere have utilized computational methods to predict reaction rate coefficients and branching ratios for H-abstraction from different sites within the molecule. nih.gov These studies often employ high-level ab initio methods and transition state theory to model the reaction kinetics. The calculations can identify the most favorable reaction pathways, for instance, by determining that H-abstraction from a specific -CH2- group is the dominant reaction channel. nih.gov

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational tools like Fukui function analysis and Molecular Electrostatic Potential (MEP) maps are used to identify reactive sites. mdpi.commdpi.com The Fukui function helps to describe the change in electron density when the total number of electrons in the molecule changes, indicating sites susceptible to nucleophilic or electrophilic attack. mdpi.com MEP maps provide a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

In the context of this compound, computational studies could be employed to predict its reactivity in various chemical environments. For instance, the presence of the amino and hydroxyl groups, as well as the aromatic tolyl group, provides multiple potential sites for reaction. Theoretical calculations could determine the relative reactivity of the N-H, O-H, and benzylic C-H bonds towards radical abstraction or other chemical transformations. This information is invaluable for understanding its metabolic pathways, degradation mechanisms, and potential for use in chemical synthesis.

Table 2: Common Computational Methods for Studying Reactivity and Selectivity

| Computational Method | Information Provided |

| Density Functional Theory (DFT) | Optimized molecular geometries, electronic structures, and reaction energies. |

| Ab initio Methods | Highly accurate electronic structure calculations for modeling reaction pathways. |

| Transition State Theory | Calculation of reaction rate coefficients and activation energies. |

| Fukui Function Analysis | Identification of local reactive sites within a molecule. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and prediction of sites for electrophilic and nucleophilic attack. mdpi.com |

Advanced Analytical Methods for Purity and Stereoisomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds like 2-Amino-3-(o-tolyl)propan-1-ol. yakhak.org For the simultaneous determination of purity and enantiomeric excess, chiral HPLC methods are employed. This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in time. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are widely used for the enantiomeric resolution of chiral amines and amino alcohols. yakhak.orgwindows.net The separation mechanism on these phases relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create transient diastereomeric complexes between the analyte enantiomers and the chiral selector.

The choice of mobile phase is crucial for achieving optimal separation. Typically, a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as 2-propanol or ethanol (B145695) is used. yakhak.org Method validation according to International Council for Harmonisation (ICH) guidelines is essential to ensure the accuracy and precision of the results. yakhak.org

Table 1: Typical HPLC Parameters for Chiral Separation of Amino Alcohols

| Parameter | Description | Typical Values |

|---|---|---|

| Column | Chiral Stationary Phase (CSP) | Amylose or Cellulose-derived (e.g., Chiralpak series) |

| Mobile Phase | Isocratic mixture of alkane and alcohol | Hexane/2-Propanol (e.g., 80:20 v/v) |

| Flow Rate | Rate of mobile phase delivery | 1.0 mL/min |

| Detection | UV Spectrophotometry | 230 nm or 254 nm |

| Column Temp. | Maintained for reproducibility | 15-25 °C |

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is another powerful technique for purity analysis, but it is generally unsuitable for the direct analysis of polar, non-volatile compounds like amino alcohols. thermofisher.com These molecules tend to exhibit poor peak shape and may decompose at the high temperatures required for volatilization. thermofisher.comgcms.cz To overcome these limitations, a derivatization step is required prior to GC analysis. sigmaaldrich.com

Derivatization involves a chemical reaction to convert the polar functional groups (amine and hydroxyl groups) of this compound into less polar, more volatile, and more thermally stable derivatives. sigmaaldrich.commdpi.com Silylation is one of the most common derivatization methods, utilizing reagents that replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comsigmaaldrich.com

Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). thermofisher.comsigmaaldrich.com The resulting derivatives are significantly more volatile and exhibit improved chromatographic behavior, allowing for high-resolution separation and accurate quantification. thermofisher.com

Table 2: Common Derivatization Reagents for GC Analysis of Amino Alcohols

| Reagent Name | Abbreviation | Derivative Group | Key Advantages |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Forms volatile by-products, good for sensitive reactions. thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com |

Chiral Chromatography Techniques

Chiral chromatography is a broad category of techniques designed specifically for the separation of enantiomers. sigmaaldrich.com While HPLC with a chiral stationary phase (as discussed in 6.1) is the most common approach, other methods are also available. The fundamental principle involves creating a chiral environment where the two enantiomers of a racemic mixture can be distinguished.

Several types of CSPs are commercially available, each offering different selectivity for various classes of compounds.

Polysaccharide-based CSPs: These are the most widely used and are effective for a broad range of chiral compounds, including amino alcohols. windows.net They function through a combination of attractive interactions.

Macrocyclic Glycopeptide CSPs: Phases like teicoplanin (e.g., CHIROBIOTIC T) are particularly effective for separating the enantiomers of native amino acids and related polar compounds. sigmaaldrich.com They possess ionic groups, making them compatible with a wide range of mobile phases, including polar organic and reversed-phase systems. sigmaaldrich.com

Crown Ether-based CSPs: These are highly effective for the separation of primary amines and amino acids. ankara.edu.trresearchgate.net The separation mechanism is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the cavity of the crown ether.

The choice of the appropriate chiral chromatography technique and stationary phase depends heavily on the specific structure of the analyte.

Table 3: Comparison of Major Chiral Stationary Phase (CSP) Types

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Typical Analytes |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose Phenylcarbamates | Hydrogen bonding, π-π interactions, steric fit | Broad range, including alcohols, amines, esters. windows.netscas.co.jp |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Inclusion, ionic interactions, hydrogen bonding | Amino acids, peptides, polar compounds. sigmaaldrich.com |

| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Host-guest complexation with primary amines | Primary amines, amino acids. ankara.edu.trresearchgate.net |

常见问题

Q. What precautions are critical when handling this compound in aqueous reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。